molecular formula C16H23NO3 B2723870 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide CAS No. 1919549-47-5

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

Cat. No. B2723870
CAS RN: 1919549-47-5
M. Wt: 277.364
InChI Key: MZQDWCDRAQCSMH-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

Synthesis and Material Applications

Synthesis of Polyamides and Polymers

Research has been conducted on the synthesis and properties of ortho-linked polyamides and polymers derived from compounds structurally related to 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide. These materials exhibit desirable properties such as high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, which are significant for applications in coatings, films, and advanced composite materials (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Asymmetric Synthesis

Compounds with tert-butyl groups are employed in asymmetric synthesis to produce a wide range of enantioenriched amines, amino acids, and alcohols. This has implications in the development of chiral pharmaceuticals and substances with high purity requirements. The versatility of tert-butyl-based intermediates in synthetic chemistry underscores their importance in constructing complex molecular architectures with precise stereochemical control (Ellman, Owens, & Tang, 2002).

Chemical Properties and Reactions

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, sharing a resemblance in structural motifs to the subject compound, are key intermediates in synthetic organic chemistry. These compounds are versatile building blocks that undergo nucleophilic substitutions and radical reactions, facilitating the modification of benzene rings and the creation of azocarboxamides. Such reactivities are essential for constructing complex molecules and are widely utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

4-tert-butyl-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-10-16(19)8-9-20-11-16/h4-7,19H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQDWCDRAQCSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide

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